molecular formula C12H16O2 B095014 Methyl 4-isopropylphenylacetate CAS No. 16216-94-7

Methyl 4-isopropylphenylacetate

Cat. No.: B095014
CAS No.: 16216-94-7
M. Wt: 192.25 g/mol
InChI Key: YPVRHVMAGVVRCI-UHFFFAOYSA-N
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Description

Methyl 4-isopropylphenylacetate is an ester derived from 4-isopropylphenylacetic acid and methanol. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The compound features a phenyl ring substituted with an isopropyl group at the para position, linked to an acetate methyl ester. This structure confers unique physical and chemical properties, such as moderate volatility and lipophilicity, making it relevant in fragrance, agrochemical, or pharmaceutical synthesis.

Properties

CAS No.

16216-94-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-(4-propan-2-ylphenyl)acetate

InChI

InChI=1S/C12H16O2/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3/h4-7,9H,8H2,1-3H3

InChI Key

YPVRHVMAGVVRCI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC(=O)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Isopropylphenylacetate

  • Molecular Formula : C₁₃H₁₈O₂
  • Molecular Weight : 206.28 g/mol
  • Key Differences: Replacing the methyl ester with an ethyl group increases molecular weight and alters hydrophobicity. Ethyl esters generally exhibit lower volatility and higher boiling points compared to methyl analogs.

(4-Methylphenyl)acetate

  • Molecular Formula : C₉H₉O₂
  • Molecular Weight : 149.17 g/mol
  • Key Differences : The phenyl ring here has a methyl substituent instead of isopropyl, reducing steric bulk and molecular weight. This simplification enhances solubility in polar solvents but decreases thermal stability compared to branched analogs.

Isopropyl Phenylacetate

  • Molecular Formula : C₁₁H₁₄O₂ (inferred from structure)
  • Molecular Weight : ~178.23 g/mol (parent acid) + ester adjustment
  • Key Differences : This compound lacks the isopropyl group on the phenyl ring, reducing steric hindrance. The ester group (isopropyl) increases hydrophobicity compared to methyl esters, influencing applications in hydrophobic matrix formulations.

4-Isopropylphenylacetic Acid

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Key Differences : As the carboxylic acid precursor, it exhibits higher polarity and acidity (pKa ~4–5) than its ester derivatives. This makes it more reactive in aqueous environments, suitable for salt formation or conjugation reactions.

Data Table: Comparative Properties of Methyl 4-Isopropylphenylacetate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Volatility (Inference) Applications
This compound C₁₂H₁₆O₂ 192.25 Para-isopropyl, methyl ester Moderate Fragrances, agrochemicals
Ethyl 4-isopropylphenylacetate C₁₃H₁₈O₂ 206.28 Para-isopropyl, ethyl ester Lower Plant growth regulators
(4-Methylphenyl)acetate C₉H₉O₂ 149.17 Para-methyl, methyl ester Higher Solvent-based formulations
Isopropyl Phenylacetate C₁₁H₁₄O₂ ~178.23 Phenyl, isopropyl ester Moderate Hydrophobic carriers
4-Isopropylphenylacetic Acid C₁₁H₁₄O₂ 178.23 Para-isopropyl, carboxylic acid Low Pharmaceutical intermediates

Research Findings and Discussion

  • Volatility and Solubility : Methyl esters (e.g., this compound) are more volatile than ethyl analogs, as seen in gas chromatography profiles of related esters . The isopropyl group enhances lipophilicity, reducing water solubility compared to methyl-substituted phenylacetates .
  • Chemical Reactivity : The electron-donating isopropyl group stabilizes the ester against hydrolysis relative to unsubstituted phenyl acetates. Ethyl esters, however, show slower hydrolysis rates than methyl esters due to steric effects .
  • Applications: this compound’s balance of volatility and stability makes it suitable for controlled-release formulations, whereas ethyl derivatives are preferred in non-volatile applications like agrochemicals .

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